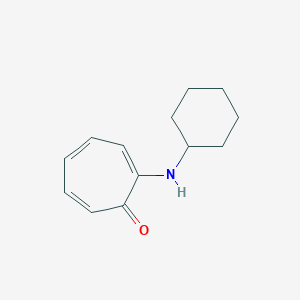
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one, also known as CHACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a pesticide. In material science, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is not fully understood. However, it has been suggested that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one may exert its effects by inhibiting the activity of certain enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. In vivo studies have demonstrated that 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can reduce inflammation, inhibit tumor growth, and improve viral clearance. However, the exact mechanisms by which 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one exerts these effects are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a low toxicity profile, making it a relatively safe compound for use in lab experiments. However, one limitation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one research. One area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based drugs for the treatment of inflammation, cancer, and viral infections. Another area of interest is the development of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one-based fluorescent probes for use in material science and biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one and to optimize its synthesis method for improved yield and purity.
Conclusion:
In conclusion, 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been shown to have a low toxicity profile. However, further research is needed to fully understand its mechanism of action and to optimize its use for various applications.
Métodos De Síntesis
The synthesis of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of cyclohexylamine with 2,4,6-cycloheptatrien-1-one in the presence of a catalyst. This reaction results in the formation of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one as a yellow crystalline solid. The yield of 2-(cyclohexylamino)-2,4,6-cycloheptatrien-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
IUPAC Name |
2-(cyclohexylamino)cyclohepta-2,4,6-trien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-10-6-2-5-9-12(13)14-11-7-3-1-4-8-11/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDCJTIDXAPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)cyclohepta-2,4,6-trien-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)



![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)


![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)